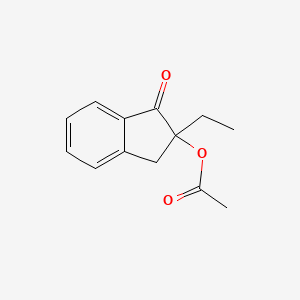
2-Ethyl-1-oxo-2,3-dihydro-1H-inden-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-1-oxo-2,3-dihydro-1H-inden-2-yl acetate is an organic compound that belongs to the class of indene derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-oxo-2,3-dihydro-1H-inden-2-yl acetate typically involves the reaction of 2-ethyl-1-oxo-2,3-dihydro-1H-indene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Ethyl-1-oxo-2,3-dihydro-1H-inden-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halides, amines
科学的研究の応用
2-Ethyl-1-oxo-2,3-dihydro-1H-inden-2-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Ethyl-1-oxo-2,3-dihydro-1H-inden-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic processes.
類似化合物との比較
Similar Compounds
2-Ethyl-1-oxo-2,3-dihydro-1H-indene: A precursor in the synthesis of 2-Ethyl-1-oxo-2,3-dihydro-1H-inden-2-yl acetate.
2,3-Dihydro-1H-inden-1-one: Another indene derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its acetate group allows for various chemical modifications, making it a versatile compound in synthetic chemistry.
特性
分子式 |
C13H14O3 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
(2-ethyl-3-oxo-1H-inden-2-yl) acetate |
InChI |
InChI=1S/C13H14O3/c1-3-13(16-9(2)14)8-10-6-4-5-7-11(10)12(13)15/h4-7H,3,8H2,1-2H3 |
InChIキー |
UQIPKFRGCIWJKX-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC2=CC=CC=C2C1=O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


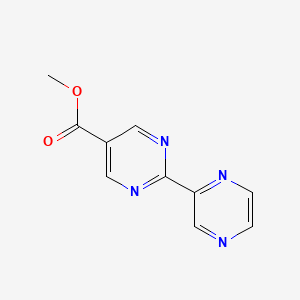
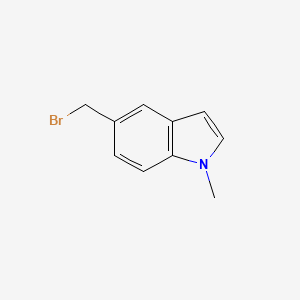

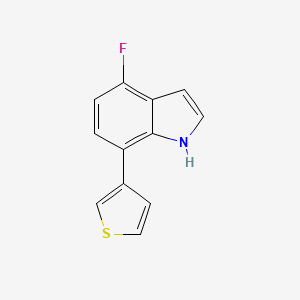
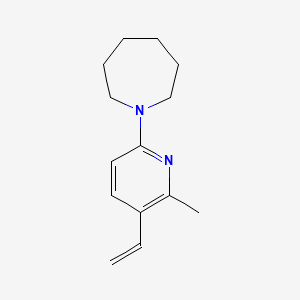

![6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one](/img/structure/B11886317.png)
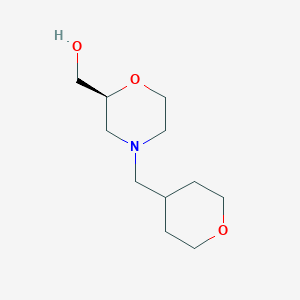
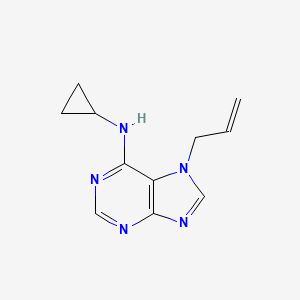
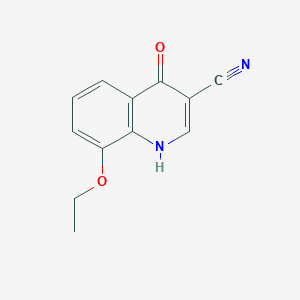
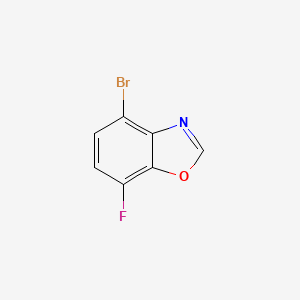
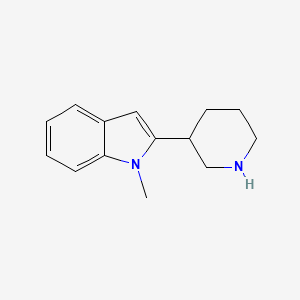

![4-(Azetidin-3-yl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11886371.png)
